molecular formula C12H18N4O5S B2719713 N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235668-07-1

N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2719713
CAS No.: 1235668-07-1
M. Wt: 330.36
InChI Key: BQBGLUNBEQTHRL-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an isoxazole ring, a piperidine moiety, and an oxalamide linkage, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine moiety: The piperidine ring can be synthesized separately and then attached to the isoxazole ring through a series of coupling reactions.

    Formation of the oxalamide linkage: The final step involves the formation of the oxalamide bond, which can be achieved through the reaction of the isoxazole-piperidine intermediate with oxalyl chloride and subsequent treatment with a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings, such as zonisamide and valdecoxib.

    Piperidine derivatives: Compounds with piperidine moieties, such as risperidone and paliperidone.

    Oxalamide derivatives: Compounds with oxalamide linkages, such as oxaliplatin.

Uniqueness

N1-(isoxazol-3-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is unique due to its combination of an isoxazole ring, a piperidine moiety, and an oxalamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O5S/c1-22(19,20)16-5-2-9(3-6-16)8-13-11(17)12(18)14-10-4-7-21-15-10/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBGLUNBEQTHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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